molecular formula C6H6BrN3S B8265725 Thiourea, N-(4-bromo-2-pyridinyl)-

Thiourea, N-(4-bromo-2-pyridinyl)-

Cat. No. B8265725
M. Wt: 232.10 g/mol
InChI Key: SZFCVCKUXPTOND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea compounds involves various chemical reactions. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied for their pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of a similar compound, Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,6-difluoro-3-methoxyphenyl)ethyl)-, has been reported . The molecular formula is C15H14BrF2N3OS and the molecular weight is 402.3 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,6-difluoro-3-methoxyphenyl)ethyl)-, include a molecular weight of 402.3 g/mol, XLogP3-AA of 3.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 5 .

Mechanism of Action

The mechanism of action of thiourea compounds can vary depending on their structure and the biological system they interact with. For instance, some N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities .

properties

IUPAC Name

(4-bromopyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3S/c7-4-1-2-9-5(3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFCVCKUXPTOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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